molecular formula C21H20ClN3O3 B11194637 N-(3-chlorophenyl)-2-[5-(2-hydroxyethyl)-4-methyl-6-oxo-2-phenylpyrimidin-1(6H)-yl]acetamide

N-(3-chlorophenyl)-2-[5-(2-hydroxyethyl)-4-methyl-6-oxo-2-phenylpyrimidin-1(6H)-yl]acetamide

Cat. No.: B11194637
M. Wt: 397.9 g/mol
InChI Key: RZGDNEORYTYYPL-UHFFFAOYSA-N
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Description

N-(3-CHLOROPHENYL)-2-[5-(2-HYDROXYETHYL)-4-METHYL-6-OXO-2-PHENYL-1,6-DIHYDROPYRIMIDIN-1-YL]ACETAMIDE is a complex organic compound that belongs to the class of dihydropyrimidinones. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of various functional groups in its structure makes it a versatile molecule for chemical reactions and modifications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-CHLOROPHENYL)-2-[5-(2-HYDROXYETHYL)-4-METHYL-6-OXO-2-PHENYL-1,6-DIHYDROPYRIMIDIN-1-YL]ACETAMIDE typically involves multi-step organic reactions. One common method is the Biginelli reaction, which is a three-component reaction involving an aldehyde, a β-keto ester, and urea or thiourea. The reaction conditions often require acidic catalysts and elevated temperatures to facilitate the formation of the dihydropyrimidinone core.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the Biginelli reaction, with specific catalysts and solvents to increase yield and purity. Continuous flow reactors and other advanced techniques might be employed to scale up the production while maintaining consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(3-CHLOROPHENYL)-2-[5-(2-HYDROXYETHYL)-4-METHYL-6-OXO-2-PHENYL-1,6-DIHYDROPYRIMIDIN-1-YL]ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group.

    Reduction: The carbonyl group in the dihydropyrimidinone ring can be reduced to a hydroxyl group.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO₄ (Potassium permanganate) under mild conditions.

    Reduction: Reagents like NaBH₄ (Sodium borohydride) or LiAlH₄ (Lithium aluminium hydride).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like NaOH (Sodium hydroxide).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group would yield a ketone, while substitution of the chlorine atom could result in various substituted phenyl derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-CHLOROPHENYL)-2-[5-(2-HYDROXYETHYL)-4-METHYL-6-OXO-2-PHENYL-1,6-DIHYDROPYRIMIDIN-1-YL]ACETAMIDE involves its interaction with specific molecular targets and pathways. The dihydropyrimidinone core can interact with enzymes and receptors, modulating their activity. The presence of the hydroxyl and amide groups allows for hydrogen bonding and other interactions with biological molecules, influencing various cellular processes.

Comparison with Similar Compounds

Similar Compounds

    N-(3-CHLOROPHENYL)-2-[5-(2-HYDROXYETHYL)-4-METHYL-6-OXO-2-PHENYL-1,6-DIHYDROPYRIMIDIN-1-YL]ACETAMIDE: is similar to other dihydropyrimidinones, such as:

Uniqueness

The unique combination of functional groups in N-(3-CHLOROPHENYL)-2-[5-(2-HYDROXYETHYL)-4-METHYL-6-OXO-2-PHENYL-1,6-DIHYDROPYRIMIDIN-1-YL]ACETAMIDE provides distinct chemical reactivity and biological activity compared to its analogs. The presence of the chlorine atom on the phenyl ring can influence its electronic properties and interactions with biological targets, making it a valuable compound for further research and development.

Properties

Molecular Formula

C21H20ClN3O3

Molecular Weight

397.9 g/mol

IUPAC Name

N-(3-chlorophenyl)-2-[5-(2-hydroxyethyl)-4-methyl-6-oxo-2-phenylpyrimidin-1-yl]acetamide

InChI

InChI=1S/C21H20ClN3O3/c1-14-18(10-11-26)21(28)25(20(23-14)15-6-3-2-4-7-15)13-19(27)24-17-9-5-8-16(22)12-17/h2-9,12,26H,10-11,13H2,1H3,(H,24,27)

InChI Key

RZGDNEORYTYYPL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)N(C(=N1)C2=CC=CC=C2)CC(=O)NC3=CC(=CC=C3)Cl)CCO

Origin of Product

United States

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